

MS7972: A Technical Guide to its Chemical Properties and Characteristics

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Compound of Interest

Compound Name: MS7972

Cat. No.: B1684589

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Abstract

MS7972 is a small molecule inhibitor that has garnered interest within the scientific community for its specific targeting of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). By selectively binding to the bromodomain of CBP, **MS7972** effectively disrupts a critical step in the p53 signaling pathway, making it a valuable tool for studying p53-mediated cellular processes and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, mechanism of action, and relevant experimental context of **MS7972**.

Chemical and Physical Properties

MS7972, systematically named 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, possesses a defined set of physicochemical properties that are crucial for its application in experimental settings. A summary of these properties is presented in the table below.

Property	Value	Source
IUPAC Name	9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one	[1]
Molecular Formula	C14H13NO2	GlpBio
Molecular Weight	227.26 g/mol	GlpBio
CAS Number	352553-42-5	GlpBio
Binding Affinity (KD)	19.6 μ M (for CBP bromodomain)	[1]
Solubility	DMSO: 100 mg/mL (440.02 mM)	GlpBio

Mechanism of Action: Inhibition of the p53-CBP Interaction

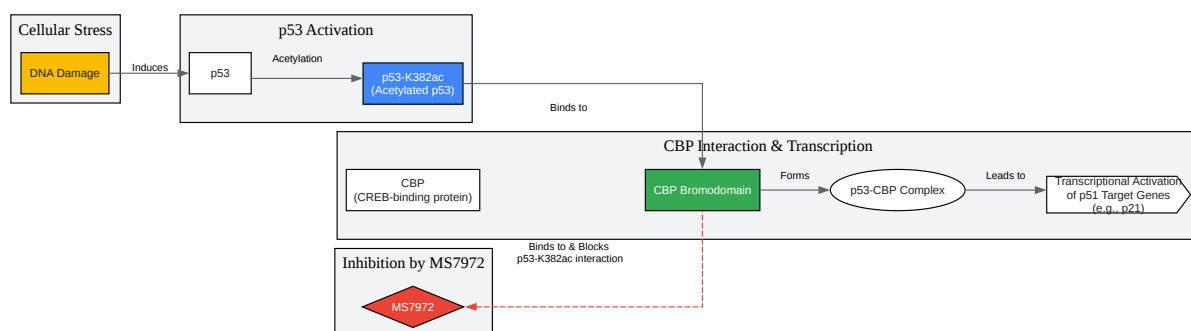
MS7972 functions as a competitive inhibitor of the interaction between the acetylated lysine 382 (K382ac) of the p53 tumor suppressor protein and the bromodomain of the transcriptional coactivator CBP.[2] This interaction is a pivotal event in the activation of p53-mediated gene transcription in response to cellular stress, such as DNA damage.

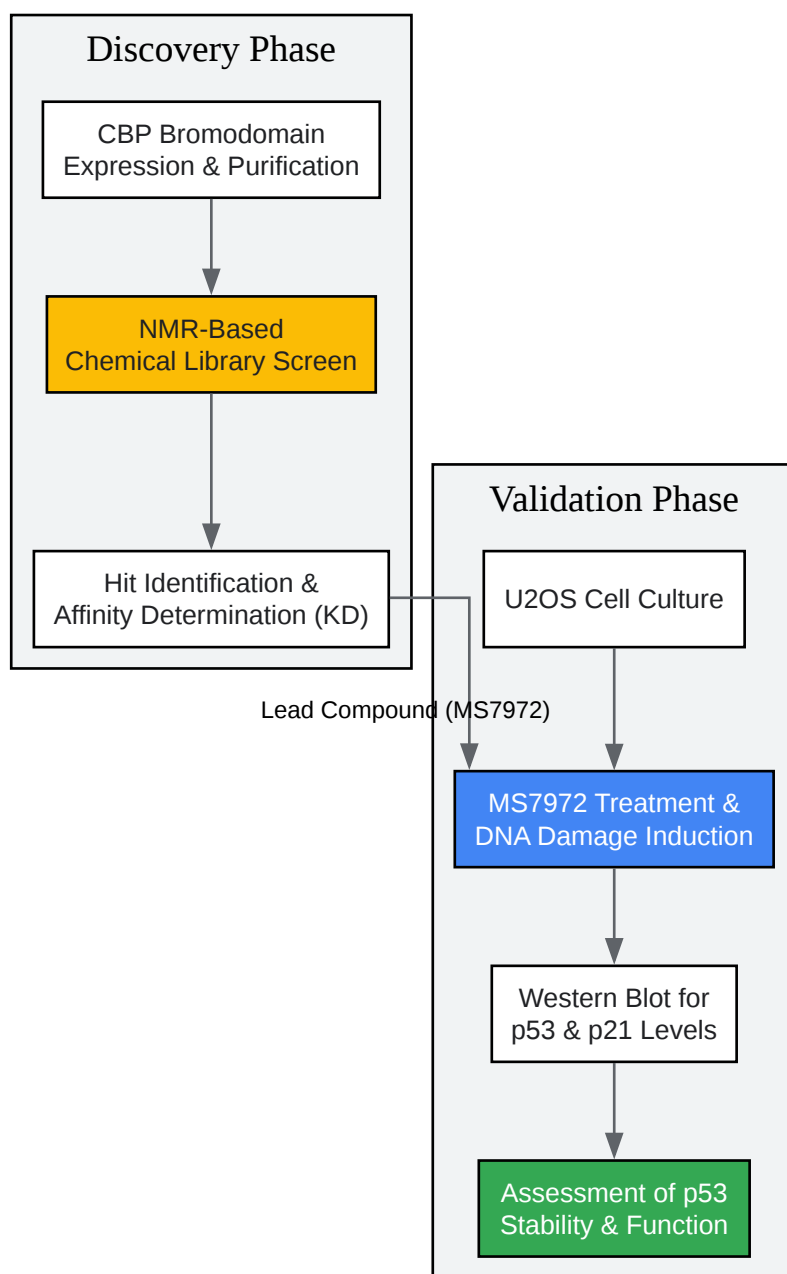
The bromodomain of CBP is a highly conserved structural motif that specifically recognizes and binds to acetylated lysine residues on histone and non-histone proteins, including p53. This binding event is crucial for the recruitment of the transcriptional machinery to p53 target genes, ultimately leading to the production of proteins involved in cell cycle arrest, apoptosis, or DNA repair.

MS7972 mimics the acetylated lysine residue and binds to the acetyl-lysine binding pocket of the CBP bromodomain.[2] This occupation of the binding site physically blocks the association of acetylated p53, thereby inhibiting the downstream signaling cascade. The lead compound, **MS7972**, was identified through a target structure-guided nuclear magnetic resonance (NMR) spectroscopy screening of a focused chemical library.[2]

Signaling Pathway

The following diagram illustrates the p53-CBP signaling pathway and the inhibitory action of **MS7972**.





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- 2. Target structure-based discovery of small molecules that block human p53 and CREB binding protein association - PubMed [pubmed.ncbi.nlm.nih.gov]
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